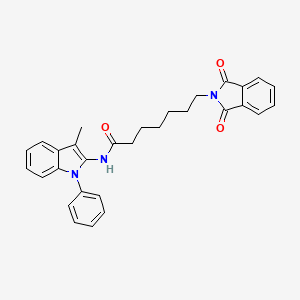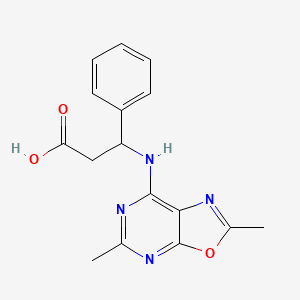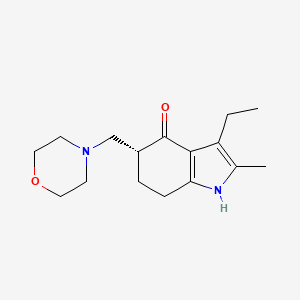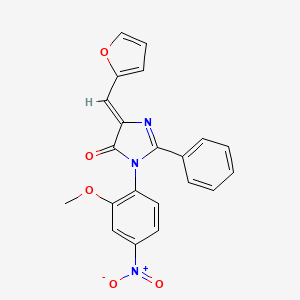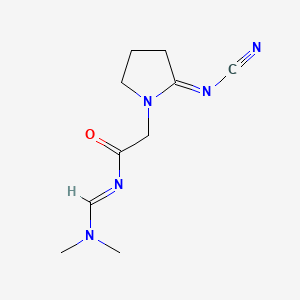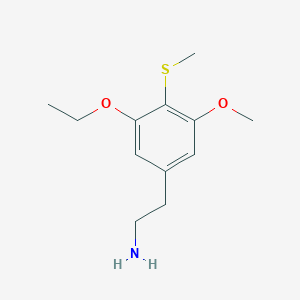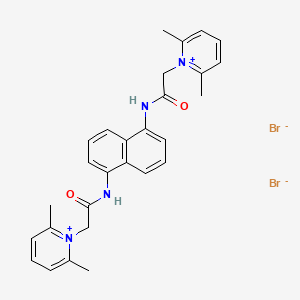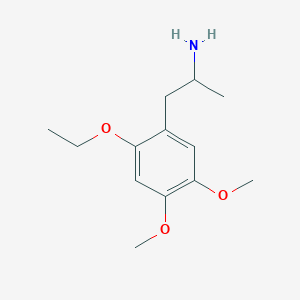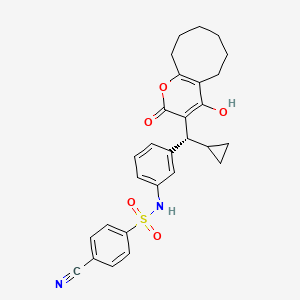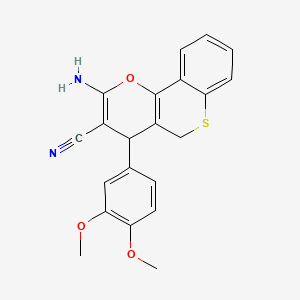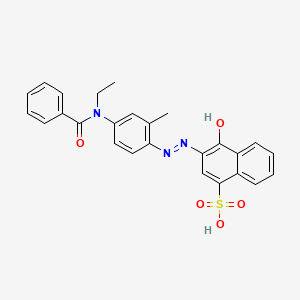
3-((4-(Benzoylethylamino)-2-methylphenyl)azo)-4-hydroxynaphthalene-1-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-(BENZOYLETHYLAMINO)-2-METHYLPHENYL]AZO]-4-HYDROXYNAPHTHALENE-1-SULFONIC ACID is a synthetic organic compound known for its vibrant red color. It is commonly used as a dye in various industrial applications. The compound is also referred to as Acid Red 6 or Supramin Red B .
Preparation Methods
The synthesis of 3-[[4-(BENZOYLETHYLAMINO)-2-METHYLPHENYL]AZO]-4-HYDROXYNAPHTHALENE-1-SULFONIC ACID involves a diazotization reaction followed by coupling. The process begins with the diazotization of 3′-Methyl-4′-amino-N-ethylbenzanilide, which is then coupled with 4-Hydroxynaphthalene-1-sulfonic acid . Industrial production methods typically involve large-scale batch processes to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[[4-(BENZOYLETHYLAMINO)-2-METHYLPHENYL]AZO]-4-HYDROXYNAPHTHALENE-1-SULFONIC ACID has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications, including as a component in drug formulations.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific molecular targets. In biological systems, it can interact with proteins and nucleic acids, altering their structure and function. The exact molecular pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-[[4-(BENZOYLETHYLAMINO)-2-METHYLPHENYL]AZO]-4-HYDROXYNAPHTHALENE-1-SULFONIC ACID is unique due to its specific chemical structure, which imparts distinct properties such as color and reactivity. Similar compounds include:
- Acid Red 1
- Acid Red 2
- Acid Red 4
- Acid Red 6 (itself)
- Acid Red 8
These compounds share similar azo structures but differ in their substituents, leading to variations in their chemical and physical properties .
Properties
CAS No. |
25317-22-0 |
|---|---|
Molecular Formula |
C26H23N3O5S |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
3-[[4-[benzoyl(ethyl)amino]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C26H23N3O5S/c1-3-29(26(31)18-9-5-4-6-10-18)19-13-14-22(17(2)15-19)27-28-23-16-24(35(32,33)34)20-11-7-8-12-21(20)25(23)30/h4-16,30H,3H2,1-2H3,(H,32,33,34) |
InChI Key |
XZVZLEXTMDWIEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O)C)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


